(S)-2-((Tert-butoxycarbonyl)amino)-5-(furan-2-YL)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is a synthetic organic compound that features a furan ring and a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pent-4-enoic acid derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Coupling Reactions: The protected amino group is then coupled with the furan ring under specific conditions, often using coupling reagents like EDCI or DCC.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bond in the pent-4-enoic acid moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield pentanoic acid derivatives.
Scientific Research Applications
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID involves its interaction with specific molecular targets. The furan ring and amino acid moiety may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-5-(furan-2-yl)pent-4-enoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-(thiophen-2-yl)pent-4-enoic acid
Uniqueness
(S)-2-((TERT-BUTOXYCARBONYL)AMINO)-5-(FURAN-2-YL)PENT-4-ENOICACID is unique due to its specific combination of a furan ring and a protected amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(E,2S)-5-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)8-4-6-10-7-5-9-19-10/h4-7,9,11H,8H2,1-3H3,(H,15,18)(H,16,17)/b6-4+/t11-/m0/s1 |
InChI Key |
KDOMBUXAFDLXPS-MALLOTDXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C/C=C/C1=CC=CO1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.